molecular formula C16H22O10S B078048 1-Thio-beta-D-glucose pentaacetate CAS No. 13639-50-4

1-Thio-beta-D-glucose pentaacetate

Cat. No. B078048
CAS RN: 13639-50-4
M. Wt: 406.4 g/mol
InChI Key: CFAJEDWNNGFOQV-LJIZCISZSA-N
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Description

Synthesis Analysis

The synthesis of 1-Thio-β-D-glucose pentaacetate involves several steps, starting from the ethyl 1-thio-β-D-glucoside tetraacetate, which is treated with mercury(II) acetate in acetic acid to prepare α- and β-D-glucoseptanose pentaacetates. This method demonstrates a precise approach to obtaining the β-isomer of 1-Thio-β-D-glucose pentaacetate with a well-defined solid-state structure determined by X-ray diffraction (Bhadbhade, Craig, Ng, Odier, & Stevens, 2012).

Molecular Structure Analysis

The molecular structure of 1-Thio-β-D-glucose pentaacetate reveals its unique configuration and reactivity. The β-isomer's structure, ascertained through X-ray diffraction, highlights the significance of its spatial arrangement for its chemical behavior and reactivity. This structural analysis is crucial for understanding how this compound interacts in various chemical reactions and its potential applications in synthesis and drug development.

Chemical Reactions and Properties

1-Thio-β-D-glucose pentaacetate participates in various chemical reactions, showcasing its versatility as a reagent. It has been shown to have different chemical properties and higher stability at acidic pH compared to neutral and basic pH, which is essential for its utilization in synthesis processes involving different ligand concentrations. The compound's stability and reactivity under varying conditions underscore its utility in chemical synthesis and the development of new materials and drugs (Seung Jun Oh et al., 2006).

Scientific Research Applications

Synthesis and Structural Analysis

1-Thio-beta-D-glucose pentaacetate has been utilized in the synthesis of complex molecules. For instance, it served as a starting material for creating mirror-image oligosaccharides, demonstrated by synthesizing the unnatural enantiomer of a blood group trisaccharide (Boulineau & Wei, 2004). Its structural characteristics have also been studied, as seen in the preparation and X-ray diffraction analysis of α- and β-D-glucoseptanose pentaacetates (Bhadbhade et al., 2012).

Applications in Biochemistry and Molecular Biology

Research highlights the biochemical significance of 1-Thio-beta-D-glucose pentaacetate and related compounds. Studies on glucose oxidase, which catalyzes the oxidation of beta-D-glucose to gluconic acid, underscore its relevance in various industries including pharmaceuticals, food, and biotechnology (Bankar et al., 2009). Moreover, the glucose pentaacetate framework has been used as a precursor for the synthesis of L-sugar lactones, contributing to the field of synthetic chemistry (Hollingsworth & Song, 2007).

Exploration in Medical Imaging and Diagnostics

1-Thio-beta-D-glucose pentaacetate has shown promise in medical imaging applications. Research on 99mTc-labeled 1-thio-beta-D-glucose emphasized its potential as a tumor-seeking agent, revealing its high labeling efficiency and stable chemical properties (Oh et al., 2006). Furthermore, a study on amines-mediated β-glucose pentaacetate generating photoluminescent polymer-carbon nanodots underscores its application in visually monitoring the freshness of shrimp, demonstrating its potential in food safety evaluation (Zhang et al., 2022).

Safety And Hazards

When handling 1-Thio-beta-D-glucose pentaacetate, avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . It is not classified as a hazardous substance or mixture .

properties

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-acetylsulfanyloxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O10S/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(26-12)27-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFAJEDWNNGFOQV-LJIZCISZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)SC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)SC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Thio-beta-D-glucose pentaacetate

CAS RN

13639-50-4
Record name β-D-Glucopyranose, 1-thio-, 1,2,3,4,6-pentaacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13639-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Thio-beta-D-glucose pentaacetate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-thio-β-D-glucose pentaacetate
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